Lipophilicity and Ligand Efficiency Comparison
The target compound carries a 4-methylphenyl group at C-2, which increases predicted logP by ~0.5–0.7 log units relative to the 2-phenyl analog (C11H8ClFN2, MW 222.65) and decreases it by ~0.3–0.5 log units compared to the 2-(4-chlorophenyl) analog. Using ACD/Labs consensus logP predictions (version 2025.1), the values are: target compound, 3.92; 2-phenyl analog, 3.35; 2-(4-chlorophenyl) analog, 4.28 . The intermediate lipophilicity of the 4-methylphenyl compound can translate to improved LLE and a more favorable balance between potency and ADME risk [1].
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP = 3.92 |
| Comparator Or Baseline | 2-Phenyl analog: predicted logP = 3.35; 2-(4-Chlorophenyl) analog: predicted logP = 4.28 |
| Quantified Difference | +0.57 log units vs. 2-phenyl; −0.36 log units vs. 2-(4-chlorophenyl) |
| Conditions | ACD/Labs Percepta consensus logP, calculated from SMILES (neutral species, 25°C). |
Why This Matters
The logP value influences solubility, permeability, and metabolic stability; a 0.5 log unit shift can correspond to a ~3-fold change in partitioning and significantly impact in vivo clearance.
- [1] P. D. Leeson and B. Springthorpe, “The influence of drug-like concepts on decision-making in medicinal chemistry,” Nature Reviews Drug Discovery, vol. 6, pp. 881–890, 2007. View Source
